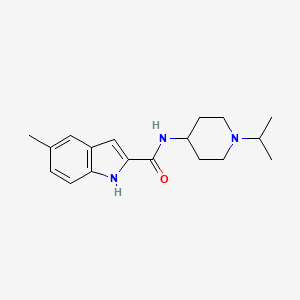
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide, commonly known as MPI, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2) and has shown promising results in various preclinical studies.
作用機序
MPI selectively binds to the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor and activates it, leading to downstream signaling pathways that modulate various physiological processes. The 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor is primarily involved in the regulation of immune responses, and the activation of this receptor by MPI has been shown to modulate the release of cytokines and chemokines, leading to anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
MPI has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and analgesic effects. In preclinical studies, MPI has been shown to reduce inflammation and pain in various animal models of disease. Additionally, MPI has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
実験室実験の利点と制限
MPI has several advantages for lab experiments, including its high potency and selectivity for the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor, making it a useful tool for studying the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor signaling pathway. However, one of the limitations of MPI is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of MPI, including the development of more potent and selective 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor agonists, the investigation of the potential therapeutic applications of MPI in various diseases, and the elucidation of the downstream signaling pathways activated by MPI. Additionally, the development of more efficient synthesis methods for MPI could facilitate its use in various research applications.
Conclusion:
In conclusion, MPI is a novel synthetic compound that has shown promising results in various preclinical studies. Its high potency and selectivity for the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor make it a useful tool for studying the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor signaling pathway. The anti-inflammatory, immunomodulatory, and analgesic effects of MPI make it a potential candidate for the treatment of various diseases. Further research is needed to fully elucidate the potential therapeutic applications of MPI and to develop more potent and selective 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor agonists.
合成法
The synthesis of MPI is a multi-step process that involves the reaction of 5-methylindole-2-carboxylic acid with 1-(4-bromobutyl)-4-piperidinol to form the intermediate compound. This intermediate is then treated with 2-chloro-N-(propan-2-yl)acetamide to obtain the final product, MPI. The synthesis method of MPI has been optimized to ensure high yield and purity of the compound.
科学的研究の応用
MPI has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders. The 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor is predominantly expressed in immune cells and has been implicated in modulating the immune response. MPI has shown anti-inflammatory and immunomodulatory effects in various preclinical studies, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12(2)21-8-6-15(7-9-21)19-18(22)17-11-14-10-13(3)4-5-16(14)20-17/h4-5,10-12,15,20H,6-9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBLXUNBKGLCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

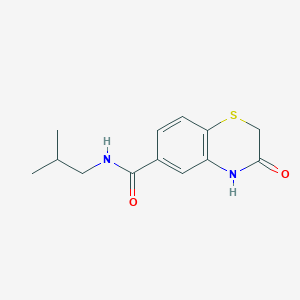
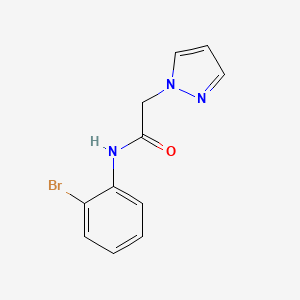

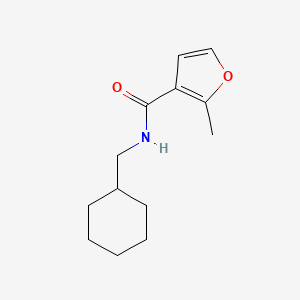
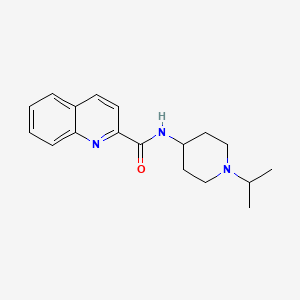
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
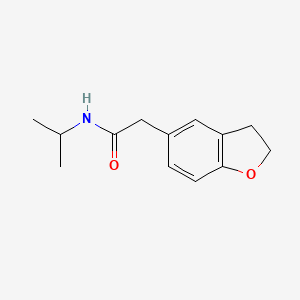



![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
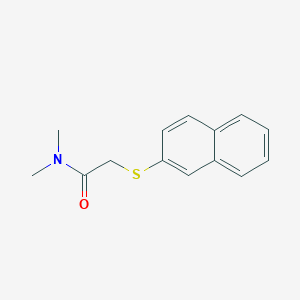
![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)